molecular formula C35H65ClN2O6S B601434 Clindamycin Heptadecanoate CAS No. 1123211-69-7

Clindamycin Heptadecanoate

Cat. No.: B601434
CAS No.: 1123211-69-7
M. Wt: 677.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Heptadecanoate involves the esterification of clindamycin with heptadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Clindamycin Heptadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clindamycin Heptadecanoate has several applications in scientific research:

Mechanism of Action

Clindamycin Heptadecanoate, like clindamycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the transpeptidation reaction, thereby inhibiting early chain elongation during protein synthesis. The disruption of protein synthesis leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .

Comparison with Similar Compounds

Comparison:

    Clindamycin Hydrochloride vs. Clindamycin Heptadecanoate: Clindamycin Hydrochloride is more commonly used in clinical settings due to its ease of administration and rapid onset of action. This compound, on the other hand, is primarily used in research and industrial applications.

    Clindamycin Phosphate vs. This compound: Clindamycin Phosphate is a prodrug that is rapidly converted to clindamycin in vivo, making it suitable for systemic infections.

    Lincomycin vs. This compound: Lincomycin has a broader spectrum of activity but is less potent compared to clindamycin derivatives.

Properties

IUPAC Name

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUXKEAMZSWESO-GQZBHEMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H65ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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